alpha-Methylcinnamic acid alpha-Methylcinnamic acid (2E)-2-Methyl-3-phenylprop-2-enoic acid, also known as a-methylcinnamate or α-methylcinnamic acid, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid (2E)-2-Methyl-3-phenylprop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 1199-77-5
VCID: VC20954571
InChI: InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
SMILES: CC(=CC1=CC=CC=C1)C(=O)O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

alpha-Methylcinnamic acid

CAS No.: 1199-77-5

Cat. No.: VC20954571

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

alpha-Methylcinnamic acid - 1199-77-5

Specification

Description (2E)-2-Methyl-3-phenylprop-2-enoic acid, also known as a-methylcinnamate or α-methylcinnamic acid, belongs to the class of organic compounds known as cinnamic acids. These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid (2E)-2-Methyl-3-phenylprop-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
CAS No. 1199-77-5
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name (E)-2-methyl-3-phenylprop-2-enoic acid
Standard InChI InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
Standard InChI Key XNCRUNXWPDJHGV-BQYQJAHWSA-N
Isomeric SMILES C/C(=C/C1=CC=CC=C1)/C(=O)O
SMILES CC(=CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(=CC1=CC=CC=C1)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator